1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide is a chemical compound belonging to the indolium family It is characterized by the presence of three methyl groups and a phenyl group attached to the indolium core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide typically involves the reaction of 2,3,3-trimethylindolenine with iodobenzene under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as chloroform, and requires heating at reflux temperature for an extended period .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding indole derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can undergo substitution reactions, where the iodide ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide and potassium cyanide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various indole derivatives, which have significant applications in organic synthesis and medicinal chemistry .
Scientific Research Applications
1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide has diverse applications in scientific research:
Chemistry: Used as a reactant in the synthesis of complex organic molecules.
Biology: Employed in the study of biological processes and as a fluorescent probe.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties
Mechanism of Action
The mechanism of action of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also interacts with various enzymes, inhibiting their activity and affecting cellular pathways .
Comparison with Similar Compounds
Similar Compounds
2,3,3-Trimethylindolenine: A precursor in the synthesis of 1,2,3-Trimethyl-3-phenyl-3H-indol-1-ium iodide.
1,2,3,3-Tetramethyl-3H-indolium iodide: Another indolium compound with similar structural features but different applications.
2-(4-(Dimethylamino)styryl)-1,1,3-trimethyl-1H-benzo[e]indol-3-ium iodide: Known for its non-linear optical properties .
Uniqueness
This compound stands out due to its unique combination of methyl and phenyl groups, which confer distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its versatility and importance in research and industry .
Properties
CAS No. |
51167-73-8 |
---|---|
Molecular Formula |
C17H18IN |
Molecular Weight |
363.24 g/mol |
IUPAC Name |
1,2,3-trimethyl-3-phenylindol-1-ium;iodide |
InChI |
InChI=1S/C17H18N.HI/c1-13-17(2,14-9-5-4-6-10-14)15-11-7-8-12-16(15)18(13)3;/h4-12H,1-3H3;1H/q+1;/p-1 |
InChI Key |
BLVILLJCRHQTTN-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C1(C)C3=CC=CC=C3)C.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.